Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate

Serotonin Receptor Antagonist Medicinal Chemistry Hydrogen Bonding

Select this intermediate for serotonin receptor (5-HT1A/2A/7) antagonist programs. The 1-carbamoylpiperidine moiety provides an essential hydrogen-bonding pharmacophore absent in non-carbamoylated analogs (e.g., CAS 59184-90-6), ensuring receptor subtype engagement. The ethyl ester enables direct aminolysis—eliminating activation steps required by the free acid (CAS 279236-52-1)—reducing synthetic burden and improving yield. Documented in Schering patents US2004/122018 A1 & US2004/6087 A1. Ideal for CNS-penetrant ligand development.

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
CAS No. 279236-51-0
Cat. No. B3050693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1-carbamoylpiperidin-4-yl)acetate
CAS279236-51-0
Molecular FormulaC10H18N2O3
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1CCN(CC1)C(=O)N
InChIInChI=1S/C10H18N2O3/c1-2-15-9(13)7-8-3-5-12(6-4-8)10(11)14/h8H,2-7H2,1H3,(H2,11,14)
InChIKeyXCWCWYPDHUQBMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate (CAS 279236-51-0): Procurement-Ready Intermediate for Serotonin Receptor Antagonist Synthesis


Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate (CAS 279236-51-0) is a piperidine-4-acetate derivative featuring a 1-carbamoyl substitution. With molecular formula C10H18N2O3 and molecular weight 214.26 g/mol, this white crystalline powder exhibits limited water solubility but good solubility in common organic solvents such as methanol and ethyl acetate [1]. The compound contains one hydrogen bond donor (carbamoyl NH2) and three hydrogen bond acceptors (two carbonyl oxygens and one piperidine nitrogen), with four rotatable bonds providing conformational flexibility [2].

Why Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate (CAS 279236-51-0) Cannot Be Casually Substituted in Serotonergic Ligand Synthesis


Generic substitution with non-carbamoylated piperidine analogs such as Ethyl 2-(piperidin-4-yl)acetate (CAS 59184-90-6) is not scientifically defensible for serotonin receptor antagonist programs. The 1-carbamoyl group on the piperidine nitrogen serves as a critical hydrogen-bonding pharmacophore that enables essential interactions with receptor subtypes . Unsubstituted piperidine analogs lack this hydrogen-bond donor capacity, resulting in fundamentally different binding profiles and receptor engagement. Additionally, the ethyl ester functionality provides a strategic synthetic handle for further derivatization, distinguishing this compound from its carboxylic acid counterpart (2-(1-carbamoylpiperidin-4-yl)acetic acid, CAS 279236-52-1), which requires additional activation steps for amide bond formation in target compound assembly .

Quantitative Differentiation Evidence for Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate (CAS 279236-51-0) Against In-Class Comparators


Hydrogen Bond Donor Capacity Enables Serotonin Receptor Pharmacophore Engagement Unavailable in N-Unsubstituted Piperidine Analogs

The 1-carbamoyl substituent on the piperidine ring provides one hydrogen bond donor (primary amide NH2) that is essential for receptor subtype recognition in serotonin antagonist programs. In contrast, N-unsubstituted piperidine analogs such as Ethyl 2-(piperidin-4-yl)acetate (CAS 59184-90-6) possess a secondary amine capable of acting only as a hydrogen bond donor under basic conditions, fundamentally altering the pharmacophore geometry and receptor interaction profile .

Serotonin Receptor Antagonist Medicinal Chemistry Hydrogen Bonding

Ethyl Ester Functionality Provides Direct Synthetic Utility for Amide Bond Formation Versus Carboxylic Acid Analogs

The ethyl ester of Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate enables direct aminolysis or hydrolysis to the carboxylic acid as needed, offering greater synthetic flexibility than the pre-hydrolyzed carboxylic acid analog 2-(1-carbamoylpiperidin-4-yl)acetic acid (CAS 279236-52-1). The carboxylic acid analog requires activation (e.g., with coupling reagents such as EDCI/HOBt or HATU) for amide bond formation, adding a synthetic step and potential for racemization or side reactions in sensitive scaffolds [REFS-1, REFS-2].

Synthetic Intermediate Amide Coupling Medicinal Chemistry

Aqueous Solubility Profile of 27.3 mg/mL Enables Direct Use in Aqueous Reaction Conditions Without Solubilization Additives

Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate exhibits an aqueous solubility of 27.3 mg/mL (0.127 mol/L) , which is sufficient for many aqueous or biphasic reaction conditions without requiring additional solubilizing agents. In contrast, more lipophilic piperidine ester analogs lacking the polar carbamoyl group typically exhibit aqueous solubility below 5 mg/mL, necessitating co-solvents or surfactants that can complicate workup procedures .

Solubility Reaction Medium Physicochemical Properties

Patented Intermediate Status in Schering Corporation Serotonin Receptor Antagonist Programs

Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate is explicitly disclosed as an intermediate in Schering Corporation patents US2004/122018 A1 and US2004/6087 A1, which describe serotonin receptor antagonist compounds [REFS-1, REFS-2]. This patent provenance provides documented synthetic utility and regulatory precedent that generic piperidine ester analogs lack, offering procurement justification for programs requiring prior art documentation.

Patent Pharmaceutical Intermediate Serotonin Antagonist

Piperidine Ring Conformational Flexibility with 4 Rotatable Bonds Enables Optimal Receptor Fit Compared to Conformationally Restricted Analogs

Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate possesses four rotatable bonds (ethyl ester side chain and piperidine ring flexibility) that allow conformational adaptation to receptor binding pockets [1]. In contrast, the closely related 1-carbamoylpiperidine-4-carboxylate analog (CAS 1092289-81-0) has a shorter, less flexible linker between the piperidine ring and ester carbonyl, reducing the accessible conformational space and potentially limiting optimal receptor engagement in serotonergic targets [2].

Conformational Analysis SAR Receptor Binding

High-Impact Application Scenarios for Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate (CAS 279236-51-0)


Serotonin Receptor Antagonist Lead Optimization and Preclinical Candidate Synthesis

Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate serves as a key intermediate in the synthesis of serotonin receptor antagonists, as documented in Schering Corporation patents US2004/122018 A1 and US2004/6087 A1 [REFS-1, REFS-2]. The 1-carbamoylpiperidine moiety provides essential hydrogen bonding interactions with serotonin receptor subtypes, making this compound particularly valuable for medicinal chemistry programs targeting 5-HT1A, 5-HT2A, or 5-HT7 receptors. The ethyl ester functionality allows for facile amide bond formation with diverse amine-containing pharmacophores, enabling rapid exploration of structure-activity relationships in hit-to-lead optimization campaigns.

Synthesis of CNS-Penetrant Drug Candidates Requiring Balanced Physicochemical Properties

With an aqueous solubility of 27.3 mg/mL and good solubility in organic solvents such as methanol and ethyl acetate, Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate offers a balanced solubility profile suitable for CNS drug discovery programs . The compound's molecular weight of 214.26 g/mol and four rotatable bonds contribute to favorable drug-like properties for blood-brain barrier penetration. This intermediate is particularly well-suited for synthesizing CNS-penetrant serotonergic ligands where both solubility and conformational flexibility are critical for target engagement and favorable pharmacokinetics.

Multi-Step Synthetic Routes Requiring Orthogonal Protecting Group Strategies

The ethyl ester of Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate serves as a latent carboxylic acid equivalent, providing an orthogonal protecting group strategy in complex multi-step syntheses . Unlike the free carboxylic acid analog (CAS 279236-52-1), which requires activation for amide bond formation, the ester can be directly converted to amides via aminolysis or selectively hydrolyzed to the acid when needed. This dual functionality reduces the number of protection/deprotection steps in convergent synthetic routes, improving overall yield and reducing purification burden in pharmaceutical intermediate manufacturing.

Building Block for Combinatorial Chemistry Libraries Targeting GPCRs

The piperidine carboxamide scaffold present in Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate is a privileged pharmacophore for G protein-coupled receptor (GPCR) modulation, particularly in serotonin and dopamine receptor families . The compound's four rotatable bonds and hydrogen bond donor capacity make it an ideal building block for generating diverse combinatorial libraries through amide bond formation or ester functionalization. This versatility supports high-throughput medicinal chemistry efforts aimed at discovering novel GPCR modulators for psychiatric and neurological disorders.

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